molecular formula C17H19N3OS B6537681 N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021254-94-3

N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

カタログ番号: B6537681
CAS番号: 1021254-94-3
分子量: 313.4 g/mol
InChIキー: OYXGVWRGFKFMTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a (2,5-dimethylphenyl)methyl sulfanyl group at the 6-position and a cyclopropanecarboxamide moiety at the 3-position.

特性

IUPAC Name

N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11-3-4-12(2)14(9-11)10-22-16-8-7-15(19-20-16)18-17(21)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXGVWRGFKFMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Cyclopropanecarboxamide : A cyclopropane structure attached to a carboxamide group.
  • Dimethylphenyl group : A phenyl ring with two methyl substituents.

Molecular Formula : C₁₈H₁₈N₄OS
Molecular Weight : 342.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Properties

Recent studies have indicated that N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide exhibits moderate cytotoxic activity against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma).
  • Cytotoxicity Results : The compound demonstrated significant inhibition of cell proliferation in these lines, suggesting potential utility in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, preliminary investigations have shown antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on A549 and HeLa cells using MTT assays. Results indicated a dose-dependent decrease in viability, with IC50 values suggesting effective concentrations for therapeutic application.
  • Mechanistic Studies :
    • Further research focused on elucidating the mechanism of action through apoptosis assays and flow cytometry. The compound was found to induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications on the pyridazine ring significantly affect biological activity. Substituents such as methyl and sulfonyl groups enhance potency against specific targets.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.43 g/mol
Anticancer ActivityModerate (A549, HeLa)
Antimicrobial ActivityEffective against multiple strains
Proposed MechanismsEnzyme inhibition, receptor modulation

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity
N-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide Pyridazine Cyclopropanecarboxamide, (2,5-dimethylphenyl)sulfanyl Hypothesized kinase inhibition
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Oxadiazole-Thiazole Propanamide, sulfanyl, thiazole 375 134–178 Not specified
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Pyridazine-Dihydropyrimidine Methoxyphenyl, dihydropyrimidine Synthetic process focus
Tozasertib Lactate (MK-0457/VX-680) Pyrimidine Cyclopropanecarboxamide, piperazinyl, pyrazole 464.59 (base) Antineoplastic (Aurora kinase inhibitor)

Key Observations:

Heterocyclic Core: The target compound and the patent molecule from share a pyridazine core, which may enhance π-π stacking interactions compared to the oxadiazole-thiazole system in 7c or the pyrimidine in Tozasertib . Pyridazine’s electron-deficient nature could influence solubility and target binding. Tozasertib’s pyrimidine core is structurally similar but incorporates a pyrazole amino group, likely contributing to its kinase inhibition profile .

Functional Groups: The cyclopropanecarboxamide group in the target compound and Tozasertib contrasts with the linear propanamide chain in 7c . Cyclopropane’s rigidity may reduce conformational flexibility, improving metabolic stability.

The target compound’s pyridazine core may similarly target kinases or growth factor receptors. Compounds 7c–f lack explicit activity data but demonstrate moderate melting points (134–178°C), suggesting stable crystalline forms suitable for formulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。